3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F3N6O3S2 and its molecular weight is 472.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural motifs, including 1H-pyrazole and 1,3,4-thiadiazole derivatives, are synthesized through various chemical reactions, highlighting the versatility of these frameworks in creating molecules with potential biological activity. For instance, the synthesis of acylamides linking pyrazole and thiadiazole units demonstrates the chemical feasibility of constructing complex molecules for specific biological functions (Yue et al., 2010). Similarly, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, characterized, and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underlining the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Applications
The structural features of pyrazole and thiadiazole rings are often associated with various biological activities, making them valuable scaffolds in medicinal chemistry. For example, research on pyrazole and 1,2,4-triazole derivatives highlights their strategic importance in medicine due to their significant pharmacological potential, including antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022). This suggests that molecules incorporating these moieties could be explored for similar applications.
Molecular Docking and Activity Prediction
The integration of computational methods like molecular docking with synthetic chemistry further elucidates the potential of these compounds to interact with biological targets. Studies involving molecular docking of synthesized compounds to enzymes or receptors can predict their biological activities, providing a basis for further experimental validation (Du et al., 2015).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O3S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-10-5-3-9(4-6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGZGFPWBVYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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